7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of chloro, fluoro, and methoxy substituents on a chromenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be investigated to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its binding affinity and specificity are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one include:
- 7-[(2-Chloro-4-fluorophenyl)methoxy]-4-methylchromen-2-one
- 4-Fluoro-2-methoxyphenylboronic acid
- Bis(4-fluorophenyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of both chloro and fluoro groups, along with the methoxy substituents, imparts distinct reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
610751-42-3 |
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Molecular Formula |
C24H18ClFO4 |
Molecular Weight |
424.8g/mol |
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C24H18ClFO4/c1-14-23(18-5-3-4-6-21(18)28-2)24(27)19-10-9-17(12-22(19)30-14)29-13-15-7-8-16(26)11-20(15)25/h3-12H,13H2,1-2H3 |
InChI Key |
VPAXBDNKDBODOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4OC |
Origin of Product |
United States |
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